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Compound of Interest

Compound Name: 2-Benzyl-3-formylpropanoic acid

Cat. No.: B1217528 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the compound technically

named 2-benzyl-4-oxobutanoic acid, often incorrectly referred to as 2-Benzyl-3-
formylpropanoic acid. It clarifies the correct IUPAC nomenclature and presents available data

on its properties and synthesis.

IUPAC Nomenclature Clarification
The name "2-Benzyl-3-formylpropanoic acid" is systematically incorrect as it fails to identify

the longest carbon chain containing the principal functional group. According to IUPAC

nomenclature rules, the carboxylic acid group has higher priority than the aldehyde group.[1][2]

[3] The correct procedure involves:

Identifying the Principal Functional Group: The carboxylic acid (-COOH) is the highest priority

group and dictates the suffix of the name.[4]

Determining the Parent Chain: The longest carbon chain that includes the carboxylic acid

carbon is selected. The structure contains a four-carbon chain when including the carbon of

the aldehyde group.

Numbering the Chain: The chain is numbered starting from the carboxylic acid carbon as C1.
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Naming Substituents: The benzyl group (C₆H₅CH₂–) is on carbon 2.[5] The aldehyde group

(-CHO) is at the end of the four-carbon chain (C4) and is treated as a substituent. When an

aldehyde group's carbon is part of the parent chain, it is designated with the prefix "oxo-".[6]

[7]

Therefore, the correct IUPAC name for the molecule is 2-benzyl-4-oxobutanoic acid.

Structure:

Chemical Properties and Data
Quantitative data for 2-benzyl-4-oxobutanoic acid is not widely published. However, based on

its structure as a γ-keto acid, certain properties can be inferred. The following table

summarizes computed and expected properties.

Property Value / Description

IUPAC Name 2-benzyl-4-oxobutanoic acid

Molecular Formula C₁₁H₁₂O₃

Molecular Weight 208.21 g/mol

Appearance Expected to be a solid at room temperature.

Solubility

Expected to be slightly soluble in water and

soluble in organic solvents like ethanol, acetone,

and ethyl acetate.

Acidity (pKa)

The carboxylic acid proton is expected to have a

pKa in the range of 4-5, typical for aliphatic

carboxylic acids.

Key Functional Groups
Carboxylic Acid, Aldehyde (Keto-form), Benzyl

Group

Synthesis Protocols
The synthesis of γ-keto acids such as 2-benzyl-4-oxobutanoic acid can be achieved through

various organic chemistry methodologies. A common conceptual approach involves the
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alkylation of a β-keto ester followed by hydrolysis and decarboxylation, or the acylation of an

enolate. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis via Acylation of a Malonic Ester Derivative

This protocol describes a generalized procedure for synthesizing a substituted γ-keto acid.

Step 1: Benzylation of Diethyl Malonate

To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add diethyl malonate (1.0 eq)

dropwise at 0°C.

Allow the mixture to stir for 30 minutes.

Add benzyl bromide (1.0 eq) dropwise and allow the reaction to warm to room temperature

and then reflux for 4-6 hours.

After cooling, remove the solvent under reduced pressure. Extract the product with ethyl

acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and purify by distillation to obtain

diethyl 2-benzylmalonate.

Step 2: Acylation and Decarboxylation

The resulting diethyl 2-benzylmalonate can be mono-decarboxylated to ethyl 2-

benzylacetate.

The enolate of ethyl 2-benzylacetate is then formed using a strong base like lithium

diisopropylamide (LDA).

This enolate is subsequently acylated using an appropriate acylating agent that can be

converted to the formyl group, such as N-formylimidazole.

This yields the β-keto ester derivative.

Step 3: Hydrolysis
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The resulting ester is hydrolyzed under acidic or basic conditions. For example, refluxing

with aqueous HCl or NaOH.

Acidic workup (if base hydrolysis was used) protonates the carboxylate to yield the final

product, 2-benzyl-4-oxobutanoic acid.

Diagram of Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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